molecular formula C8H10N2O4 B8504582 3,4-Dimethoxy-2-nitro-phenylamine

3,4-Dimethoxy-2-nitro-phenylamine

Cat. No. B8504582
M. Wt: 198.18 g/mol
InChI Key: IBWQFWKWEYEXOT-UHFFFAOYSA-N
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Patent
US08716280B2

Procedure details

Thionyl chloride (10 mL, 137.4 mmol, 4.98 eq) is added at room temperature to a stirred solution of 3,4-dimethoxy-2-nitro-benzoic acid (6.26 g, 27.6 mmol, 1.0 eq) in 1,2-dichloroethane (100 mL). The reaction mixture is heated at 82° C. for 2 hours, then solvent is removed and the resulting crude acid chloride is dissolved in acetone (50 mL), cooled down to 5° C. before the addition of a solution of sodium azide (10.0 g, 154.0 mmol, 5.58 eq) in water (20 mL). After 1 hour stirring, the reaction mixture is poured into water (300 ml), the resulting white precipitate of acyl azide is filtered, washed with water, dissolved in acetic acid (300 mL) and water (30 mL). The mixture is heated at 118° C. for 2 hours, then solvents are evaporated, the residue is taken in warm ethanol and filtered. The filtrate is concentrated and the residue is purified by column chromatography (silica gel, eluent: hexane:ethyl acetate, 10:1 to 5:1, v/v) to afford 3,4-dimethoxy-2-nitro-phenylamine as a red solid (3.5 g, 64% yield).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[C:8]([N+:18]([O-:20])=[O:19])=[C:9]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])C(O)=O.[N-:21]=[N+]=[N-].[Na+].CCCCCC>ClCCCl.O.C(OCC)(=O)C>[CH3:5][O:6][C:7]1[C:8]([N+:18]([O-:20])=[O:19])=[C:9]([NH2:21])[CH:13]=[CH:14][C:15]=1[O:16][CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
6.26 g
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=CC1OC)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
After 1 hour stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
the resulting crude acid chloride is dissolved in acetone (50 mL)
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate of acyl azide is filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetic acid (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 118° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
solvents are evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (silica gel, eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C(=C(C=CC1OC)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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